Cas no 13196-10-6 (1-benzofuran-5-ol)
1-benzofuran-5-ol Chemical and Physical Properties
Names and Identifiers
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- Benzofuran-5-ol
- 1-benzofuran-5-ol
- 5-Benzofuranol
- 5-Hydroxybenzo[b]furan
- 5-hydroxybenzofuran
- hydroxy-5 benzofuranne
- Benzo[b]furan-5-ol
- 5-Benzofuranol-,
- 5-hydroxy benzofuran
- BEN051
- IZFOPMSVNDORMZ-UHFFFAOYSA-N
- BDBM50017829
- VZ35622
- RP01016
- MB08821
- AB0039889
- Y7409
- EN300-1846879
- MFCD10699412
- AMY31989
- SY234089
- SCHEMBL276360
- CS-W004630
- 13196-10-6
- W-205386
- AKOS006283024
- FT-0718269
- DTXSID00470002
- CHEMBL349283
- PS-5082
- DB-050025
-
- MDL: MFCD10699412
- Inchi: 1S/C8H6O2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,9H
- InChI Key: IZFOPMSVNDORMZ-UHFFFAOYSA-N
- SMILES: O1C=CC2C=C(C=CC1=2)O
Computed Properties
- Exact Mass: 134.03700
- Monoisotopic Mass: 134.036779430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.4
- XLogP3: 2
Experimental Properties
- Density: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 186-187 ºC
- Boiling Point: 247.1±13.0 ºC (760 Torr),
- Flash Point: 103.3±19.8 ºC,
- Refractive Index: 1.651
- Solubility: Very slightly soluble (0.71 g/l) (25 º C),
- PSA: 33.37000
- LogP: 2.13840
1-benzofuran-5-ol Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-benzofuran-5-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0639-1g |
Benzofuran-5-ol |
13196-10-6 | 97% | 1g |
1229.66CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0639-5g |
Benzofuran-5-ol |
13196-10-6 | 97% | 5g |
5071.29CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0639-500mg |
Benzofuran-5-ol |
13196-10-6 | 97% | 500mg |
1043.09CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0639-250mg |
Benzofuran-5-ol |
13196-10-6 | 97% | 250mg |
932.85CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0639-100mg |
Benzofuran-5-ol |
13196-10-6 | 97% | 100mg |
746.28CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7724-1 G |
1-benzofuran-5-ol |
13196-10-6 | 97% | 1g |
¥ 1,920.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7724-5 G |
1-benzofuran-5-ol |
13196-10-6 | 97% | 5g |
¥ 8,712.00 | 2021-05-07 | |
| Alichem | A019092914-250mg |
Benzofuran-5-ol |
13196-10-6 | 95% | 250mg |
179.78 USD | 2021-05-31 | |
| Alichem | A019092914-1g |
Benzofuran-5-ol |
13196-10-6 | 95% | 1g |
461.76 USD | 2021-05-31 | |
| Alichem | A019092914-5g |
Benzofuran-5-ol |
13196-10-6 | 95% | 5g |
1,346.33 USD | 2021-05-31 |
1-benzofuran-5-ol Suppliers
1-benzofuran-5-ol Related Literature
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Hao Huang,Christoffer Karlsson,Maria Str?mme,Adolf Gogoll,Martin Sj?din Phys. Chem. Chem. Phys. 2017 19 10427
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2. Ketene S,N-acetals as synthetic intermediates for heterocycles. Reaction of ketene S,N-acetals with 1,4-quinonesHiroki Takahata,Akira Anazawa,Keiko Moriyama,Takao Yamazaki J. Chem. Soc. Perkin Trans. 1 1987 1501
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Yu-hang Miao,Yu-heng Hu,Jie Yang,Teng Liu,Jie Sun,Xiao-jing Wang RSC Adv. 2019 9 27510
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Pei Zhang,Zhaoyang Chen,Qiuli Zhang,Shuo Zhang,Xiaogang Ning,Jun Zhou RSC Adv. 2022 12 21725
Additional information on 1-benzofuran-5-ol
Chemical Profile of 1-benzofuran-5-ol (CAS No. 13196-10-6)
1-benzofuran-5-ol, identified by the Chemical Abstracts Service Number (CAS No.) 13196-10-6, is a significant organic compound belonging to the benzofuran family. This heterocyclic aromatic structure features a benzene ring fused with a furan ring, with a hydroxyl (-OH) substituent at the 5-position of the furan ring. The compound exhibits notable pharmacological and synthetic interest, making it a subject of extensive research in medicinal chemistry and industrial applications.
The molecular formula of 1-benzofuran-5-ol is C₈H₆O₂, reflecting its composition of eight carbon atoms, six hydrogen atoms, and two oxygen atoms. The presence of the hydroxyl group imparts polar characteristics to the molecule, influencing its solubility and reactivity. This structural feature makes 1-benzofuran-5-ol a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules such as pharmaceuticals and agrochemicals.
Recent advancements in pharmaceutical research have highlighted the potential of 1-benzofuran-5-ol as a scaffold for developing novel therapeutic agents. Studies have demonstrated its utility in designing compounds with anti-inflammatory, antimicrobial, and antioxidant properties. The benzofuran core is particularly valued for its ability to interact with biological targets, such as enzymes and receptors, due to its rigid aromatic structure and functional group diversity.
In particular, derivatives of 1-benzofuran-5-ol have been investigated for their role in modulating metabolic pathways and inhibiting disease-related proteins. For instance, modifications at the 2-position of the benzene ring or further functionalization of the furan moiety have led to compounds with enhanced bioactivity. These modifications are often guided by computational modeling and high-throughput screening techniques, which accelerate the discovery process.
The synthesis of 1-benzofuran-5-ol typically involves multi-step organic reactions, starting from readily available precursors such as furfural or salicylaldehyde. Catalytic methods, including oxidation and reduction processes, are commonly employed to introduce the hydroxyl group at the desired position. Advances in green chemistry have also prompted research into more sustainable synthetic routes, such as biocatalytic approaches that minimize waste and energy consumption.
The pharmacological profile of 1-benzofuran-5-ol has been explored in various preclinical studies. Its ability to engage with specific biological pathways suggests potential applications in treating conditions like neurodegenerative diseases, cancer, and inflammatory disorders. Notably, some derivatives have shown promise in inhibiting kinases and other enzymes implicated in disease progression. These findings underscore the importance of 1-benzofuran-5-ol as a building block for drug discovery initiatives.
Industrial applications of 1-benzofuran-5-ol extend beyond pharmaceuticals to include materials science and specialty chemicals. Its aromatic structure makes it a valuable precursor for polymers and dyes that require stable heterocyclic units. Additionally, its reactivity allows for further functionalization into more complex molecules used in fragrances and flavorings.
The safety and handling of 1-benzofuran-5-ol are governed by standard chemical laboratory protocols due to its organic nature. While not classified as hazardous under typical conditions, proper precautions should be taken to avoid exposure through inhalation or skin contact. Storage conditions should maintain stability by keeping the compound away from moisture and oxidizing agents.
Future research directions for 1-benzofuran-5-ol may focus on expanding its synthetic methodologies and exploring novel derivatives with enhanced therapeutic efficacy. Collaborative efforts between academia and industry could drive innovation in this field, leveraging cutting-edge technologies such as artificial intelligence for drug design. As our understanding of biological systems evolves, compounds like 1-benzofuran-5-ol will continue to play a pivotal role in addressing unmet medical needs.
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